

A Historical Perspective on (+)-Boldine: From Traditional Medicine to Scientific Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Boldine

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical perspective and discovery of **(+)-Boldine**, the primary active alkaloid in the leaves of the Chilean boldo tree (*Peumus boldus*). This document traces the journey of **(+)-Boldine** from its centuries-old use in traditional medicine to its isolation and early pharmacological investigation. It is intended for researchers, scientists, and drug development professionals interested in the ethnobotanical origins and early scientific understanding of this potent natural compound.

Traditional Use of *Peumus boldus* in South American Medicine

The boldo tree, an evergreen shrub native to the central regions of Chile, has been a cornerstone of traditional medicine for centuries, particularly among the indigenous Mapuche people. The leaves of the plant were, and continue to be, the primary part used for their therapeutic properties.

Ethnobotanical Applications

Historical records and ethnobotanical studies indicate a wide range of traditional uses for boldo leaves, primarily centered around digestive and hepatic ailments. The Mapuche people traditionally employed boldo for conditions such as dislocations and rheumatism. Its use later

expanded to treat a variety of ailments including liver and bladder disorders, headaches, earaches, congestion, and menstrual pain.[1] The plant's reputation as a digestive aid and liver tonic is well-documented in South American folk medicine.[2]

Traditional Preparation Methods

The primary methods of preparing boldo for medicinal use involved simple aqueous extractions, poultices, and baths. These preparations aimed to harness the plant's therapeutic compounds for both internal and external applications.

Preparation Method	Traditional Use	Description
Infusion (Tea)	Digestive stimulant, sedative, liver support, indigestion, bloating.	Dried boldo leaves (1-2 grams) are steeped in a cup (approximately 150-250 mL) of boiling water for 5 to 10 minutes. It is typically consumed warm after meals.
Poultice	Neuralgia, rheumatic pains.	Boldo leaves are boiled in a small amount of water to soften them. The warm, moist leaves are then wrapped in a clean cloth and applied to the affected area.
Bath	Rheumatic pains.	A large quantity of boldo leaves is boiled in two to three liters of water. The resulting decoction is strained and added to bathwater.

The Discovery and Isolation of (+)-Boldine

The widespread traditional use of *Peumus boldus* eventually captured the attention of the scientific community in the 19th century, leading to investigations into its chemical constituents.

First Isolation of (+)-Boldine (1872)

The primary active alkaloid, **(+)-Boldine**, was first isolated in 1872 by French researchers Bourgoïn and Verne. While the original detailed experimental protocol from their publication in the *Journal de Pharmacie et de Chimie* is not readily accessible, the methods of the time for alkaloid isolation are well-documented. The Stas-Otto method, a common procedure for extracting alkaloids from plant material in the 19th century, provides a representative example of the likely process used.

Representative 19th-Century Experimental Protocol: The Stas-Otto Method for Alkaloid Isolation

This protocol is a generalized representation of the Stas-Otto method and is intended to illustrate the chemical principles and techniques available to researchers in the late 19th century for the isolation of alkaloids like **(+)-Boldine**.

Objective: To isolate the primary alkaloid, **(+)-Boldine**, from the dried leaves of *Peumus boldus*.

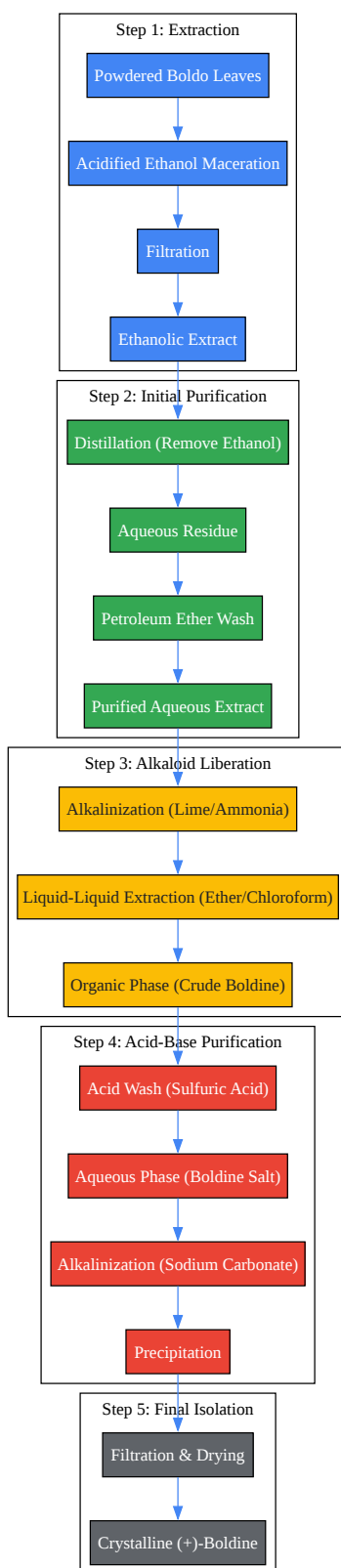
Materials:

- Dried and powdered leaves of *Peumus boldus*
- Ethanol (90-95%)
- Tartaric acid
- Distilled water
- Lime (calcium hydroxide) or ammonia
- Organic solvents (e.g., ether, chloroform, petroleum ether)
- Dilute sulfuric acid
- Sodium carbonate or sodium bicarbonate
- Filtration apparatus (e.g., filter paper, funnels)
- Distillation apparatus

- Separatory funnel

Methodology:

- Extraction of the Plant Material: a. The dried and powdered boldo leaves are macerated with 90-95% ethanol, acidified with a small amount of tartaric acid. b. The mixture is allowed to stand for several days to ensure complete extraction of the alkaloids. c. The ethanolic extract is then filtered to remove the solid plant material.
- Removal of Non-Alkaloidal Impurities: a. The ethanol is removed from the filtrate by distillation, leaving an acidic aqueous residue. b. This residue is then washed with petroleum ether to remove fats, waxes, and other non-polar compounds. The petroleum ether layer is discarded.
- Liberation and Extraction of the Free Alkaloid: a. The remaining aqueous solution is made alkaline by the addition of lime (calcium hydroxide) or ammonia. This converts the alkaloidal salts into their free base form. b. The alkaline solution is then extracted with an immiscible organic solvent, such as ether or chloroform, using a separatory funnel. The free boldine base, being more soluble in the organic solvent, will partition into the organic layer.
- Purification of the Alkaloid: a. The organic extract containing the crude boldine is then shaken with a dilute solution of sulfuric acid. This converts the boldine back into its salt form (boldine sulfate), which is soluble in the aqueous acidic layer. b. The aqueous layer is separated and again made alkaline with sodium carbonate or sodium bicarbonate, causing the purified boldine to precipitate out of the solution.
- Final Isolation: a. The precipitated boldine is collected by filtration, washed with a small amount of cold water, and then dried. b. Further purification could be achieved by recrystallization from a suitable solvent.



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Figure 1: Representative workflow for the 19th-century isolation of **(+)-Boldine**.

Early Pharmacological Investigations

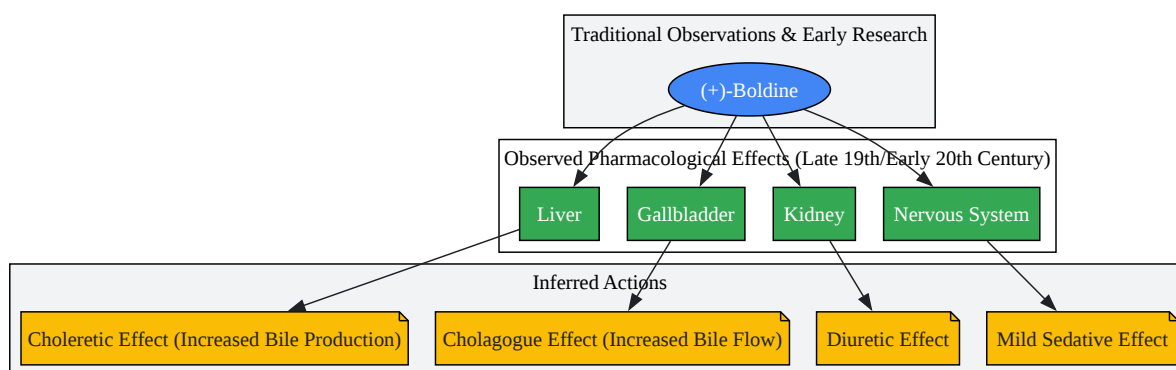
Following its isolation, scientific interest in **(+)-Boldine** grew, leading to early investigations into its pharmacological effects. These studies, conducted in the late 19th and early 20th centuries, were foundational in confirming the therapeutic actions observed in traditional medicine.

Focus on Digestive and Hepatic Systems

Early pharmacological research primarily focused on the effects of boldine on the digestive and hepatic systems, aligning with its traditional uses. Studies from this era demonstrated that boldine possessed choleric (bile-stimulating) and cholagogic (promoting bile discharge) properties. These findings provided a scientific basis for the traditional use of boldo in treating liver and gallbladder ailments.

Early Insights into Mechanisms of Action

While the molecular mechanisms were not understood as they are today, early researchers proposed that boldine's effects were due to its direct action on the liver and the smooth muscle of the gallbladder and bile ducts. It was also noted for its diuretic and mild sedative effects.



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- To cite this document: BenchChem. [A Historical Perspective on (+)-Boldine: From Traditional Medicine to Scientific Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667363#historical-perspective-and-discovery-of-boldine-in-traditional-medicine>]

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